molecular formula C10H14N2OS B13269768 1-(Dimethyl-1,3-thiazol-4-YL)-3-(dimethylamino)prop-2-EN-1-one

1-(Dimethyl-1,3-thiazol-4-YL)-3-(dimethylamino)prop-2-EN-1-one

Cat. No.: B13269768
M. Wt: 210.30 g/mol
InChI Key: TZEZVPZHMNDXCC-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Dimethyl-1,3-thiazol-4-YL)-3-(dimethylamino)prop-2-EN-1-one is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethyl-1,3-thiazol-4-YL)-3-(dimethylamino)prop-2-EN-1-one typically involves the reaction of a thiazole derivative with a dimethylamino compound under specific conditions. One common method includes:

    Starting Materials: Thiazole derivative, dimethylamino compound

    Reaction Conditions: Solvent (e.g., ethanol), catalyst (e.g., acid or base), temperature control

    Procedure: The thiazole derivative is reacted with the dimethylamino compound in the presence of a catalyst under controlled temperature conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethyl-1,3-thiazol-4-YL)-3-(dimethylamino)prop-2-EN-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield thiazolidine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Dimethyl-1,3-thiazol-4-YL)-3-(dimethylamino)prop-2-EN-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use as a drug or a chemical reagent.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.

    Dimethylamino Compounds: Compounds containing the dimethylamino group attached to different core structures.

Uniqueness

1-(Dimethyl-1,3-thiazol-4-YL)-3-(dimethylamino)prop-2-EN-1-one is unique due to its specific combination of the thiazole ring and the dimethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H14N2OS

Molecular Weight

210.30 g/mol

IUPAC Name

(E)-3-(dimethylamino)-1-(2,5-dimethyl-1,3-thiazol-4-yl)prop-2-en-1-one

InChI

InChI=1S/C10H14N2OS/c1-7-10(11-8(2)14-7)9(13)5-6-12(3)4/h5-6H,1-4H3/b6-5+

InChI Key

TZEZVPZHMNDXCC-AATRIKPKSA-N

Isomeric SMILES

CC1=C(N=C(S1)C)C(=O)/C=C/N(C)C

Canonical SMILES

CC1=C(N=C(S1)C)C(=O)C=CN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.